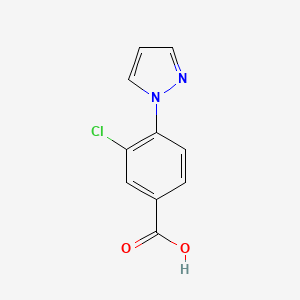

3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENMVTLFAFPIQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734519 | |

| Record name | 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911312-77-1 | |

| Record name | Benzoic acid, 3-chloro-4-(1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911312-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic/analytical Characterization

Spectroscopic Analysis for Definitive Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid provides information on the number of different types of protons and their neighboring environments. In a typical spectrum, distinct signals are observed for the protons of the benzoic acid and pyrazole (B372694) rings. For instance, the carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.orgrsc.org The aromatic protons on the benzoic acid ring and the protons on the pyrazole ring exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) and chemical shifts determined by their electronic environment and coupling with adjacent protons. rsc.orgrsc.orgrsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each unique carbon atom in the benzoic acid and pyrazole rings, as well as the carboxyl carbon, gives rise to a distinct signal. docbrown.info The chemical shift of the carboxyl carbon is typically found in the range of 165-175 ppm. docbrown.inforesearchgate.net The carbon atoms of the aromatic and heterocyclic rings appear in the aromatic region of the spectrum, with their specific shifts influenced by the attached substituents (chlorine and pyrazole). rsc.orgrsc.orgdocbrown.info

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to assign protons within the same spin system, while HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C signals.

Solid-State NMR (ssNMR): For the analysis of the compound in its solid form, ssNMR can provide valuable information about the molecular structure and packing in the crystalline state. researchgate.net This technique is particularly useful for identifying different polymorphs or solvates and can reveal details about intermolecular interactions. researchgate.net

Interactive Data Table: Representative NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | >10 | br s | -COOH |

| ¹H | 7.5-8.5 | m | Aromatic & Pyrazole Protons |

| ¹³C | 165-175 | s | -COOH |

| ¹³C | 110-140 | s | Aromatic & Pyrazole Carbons |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and experimental conditions. rsc.orgrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid displays characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band around 1700 cm⁻¹. Other significant peaks include C-H stretching vibrations of the aromatic and pyrazole rings, C=C and C=N stretching vibrations within the rings, and the C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for characterizing the skeletal vibrations of the aromatic and pyrazole rings.

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic Acid) | ~1700 |

| C=C/C=N stretch (Aromatic/Pyrazole) | 1400-1600 |

| C-Cl stretch | 600-800 |

Mass Spectrometry Techniques (ESI-MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid. It typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of 222.63 g/mol . chemscene.comrsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound with high confidence. This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile carboxylic acids without derivatization, GC-MS can be used after converting the acid to a more volatile ester derivative. This technique separates the components of a mixture before they are introduced into the mass spectrometer, providing both retention time and mass spectral data for identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid is characterized by absorption bands in the ultraviolet region, which are attributed to π-π* transitions within the aromatic and pyrazole ring systems. researchgate.netphyschemres.org The position and intensity of these absorption maxima can be influenced by the solvent polarity. physchemres.org Benzoic acid and its derivatives typically exhibit characteristic absorption peaks. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid would provide precise bond lengths, bond angles, and torsion angles. nih.govresearchgate.net This technique would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules to form dimers) and π-π stacking interactions. nih.govresearchgate.net

Advanced Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. helixchrom.comekb.eg A reversed-phase HPLC method, typically using a C18 column, can be developed to assess the purity of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid. rsc.orghelixchrom.com The retention time and peak purity can be determined by monitoring the eluent with a UV detector at a suitable wavelength. helixchrom.comusda.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for analysis. rsc.org LC-MS allows for the separation of the compound from impurities, followed by mass analysis to confirm the identity of the main peak and to characterize any impurities present.

Gas Chromatography (GC): As with GC-MS, GC analysis of the underivatized carboxylic acid is challenging due to its low volatility. However, after esterification, GC can be an effective method for purity assessment.

Interactive Data Table: Chromatographic Methods

| Technique | Stationary Phase | Mobile Phase | Detection | Purpose |

| HPLC | C18 | Acetonitrile (B52724)/Water with acid/buffer | UV | Purity Assessment |

| LC-MS | C18 | Acetonitrile/Water with acid/buffer | MS | Purity and Impurity ID |

| GC (after derivatization) | Polar or non-polar capillary column | Inert gas (e.g., He, N₂) | FID/MS | Purity Assessment |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

The development of robust High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods is crucial for the qualitative and quantitative analysis of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, ensuring its purity and the monitoring of related substances. Method development for a compound like this typically involves a systematic approach to optimize separation efficiency, resolution, and sensitivity.

A common starting point is reverse-phase HPLC (RP-HPLC), which is well-suited for the analysis of moderately polar compounds like benzoic acid derivatives. ekb.eg The selection of a stationary phase is a critical first step. A C18 column, such as a Zorbax SB-Aq or Luna C18, is often a primary choice due to its hydrophobicity and wide applicability. ekb.egresearchgate.net For UPLC methods, which use smaller particle size columns (typically <2 µm) to achieve faster and more efficient separations, a corresponding UPLC-grade C18 column would be employed.

The mobile phase composition is optimized to achieve the best separation of the main compound from any impurities. A typical mobile phase consists of a mixture of an aqueous component (often with a buffer like ammonium (B1175870) acetate (B1210297) or a pH modifier like formic or triethylamine) and an organic solvent such as acetonitrile or methanol. ekb.egscielo.br The method can be either isocratic (constant mobile phase composition) or gradient (composition changes over time). A gradient elution, where the proportion of the organic solvent is increased during the run, is frequently used to separate compounds with a range of polarities, which is essential for impurity profiling. ekb.eg

Detection is commonly performed using a UV detector, as the aromatic and pyrazole rings in 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid absorb UV light. The detection wavelength is optimized by analyzing the UV spectrum of the compound; a wavelength of around 205-237 nm is often effective for similar structures. ekb.egresearchgate.net

Validation of the developed method is performed according to International Council on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). ekb.egresearchgate.net

Table 1: Illustrative HPLC/UPLC Method Parameters for 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | RP-HPLC: C18, 250 mm x 4.6 mm, 5 µm RP-UPLC: C18, 50-100 mm x 2.1 mm, <1.8 µm | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium Acetate Buffer | Aqueous component, controls pH and ionic strength. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds from the column. |

| Elution Mode | Gradient | To ensure separation of the main peak from early and late-eluting impurities. |

| Flow Rate | HPLC: 0.8 - 1.5 mL/min UPLC: 0.3 - 0.6 mL/min | Controls the speed of the separation. |

| Detection | UV at ~220 nm | To monitor and quantify the compound and its impurities. |

| Column Temp. | 25-40 °C | To ensure reproducible retention times. |

| Injection Vol. | 5 - 20 µL | Volume of sample introduced into the system. |

Preparative Chromatography for Scale-Up and Impurity Isolation

Preparative High-Performance Liquid Chromatography (prep-HPLC) is an essential technique for isolating and purifying larger quantities of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid for reference standard generation or for isolating process-related impurities for structural characterization. scielo.br This process involves scaling up an analytical HPLC method to accommodate significantly larger sample loads.

The primary goal is to transition from the analytical scale (micrograms to milligrams) to the preparative scale (milligrams to grams). This scale-up requires modifications to the chromatographic system. A larger-diameter column (e.g., 20-50 mm internal diameter) packed with the same stationary phase as the analytical column is used to handle the increased sample volume. scielo.brtsijournals.com The flow rate is increased proportionally to the column's cross-sectional area to maintain the linear velocity of the mobile phase and, consequently, the separation characteristics. scielo.br

For impurity isolation, a sample of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid containing detectable impurities is dissolved in a suitable solvent, often the mobile phase itself, at a high concentration. scielo.br Large volumes of this concentrated solution are injected onto the preparative column. waters.com The chromatographic conditions, such as the mobile phase gradient, are adjusted to maximize the resolution between the main component peak and the impurity peaks. waters.com

As the separated compounds elute from the column, a fraction collector is used to collect the eluent in separate vials based on time or detector signal (e.g., UV absorbance). Fractions corresponding to the impurity peaks of interest are collected. scielo.br These collected fractions, which are typically dilute solutions of the impurity in the mobile phase, are then combined and concentrated, often using techniques like rotary evaporation or lyophilization (freeze-drying), to yield the isolated solid impurity. tsijournals.comsemanticscholar.org The purity of the isolated material is then confirmed using the original analytical HPLC method, and its structure is elucidated using spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.brsemanticscholar.org

Table 2: Example of Scaling from Analytical to Preparative HPLC

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column I.D. | 4.6 mm | 20 mm |

| Sample Load | ~0.1 mg | ~100 mg scielo.br |

| Flow Rate | 1.0 mL/min | ~18-25 mL/min scielo.br |

| Detection | Analytical Flow Cell | Preparative Flow Cell |

| Objective | Quantify Purity/Impurities | Isolate Milligram to Gram Quantities |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms (like chlorine, Cl) in a sample of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed empirical formula, C10H7ClN2O2. This comparison serves as a critical checkpoint for validating the molecular formula and assessing the purity of a synthesized batch.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of each element. For 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid (Molecular Weight: 222.63 g/mol ), the expected percentages are as follows:

Table 3: Theoretical Elemental Composition of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight in Molecule ( g/mol ) | Theoretical % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 53.95% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.17% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.92% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.58% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.37% |

| Total | | | | 222.63 | 100.00% |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid |

| Acetonitrile |

| Ammonium acetate |

| Carbon dioxide |

| Formic acid |

| Methanol |

| Triethylamine |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are foundational in computational chemistry, providing a detailed description of electron distribution and molecular architecture.

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT studies on pyrazole-containing compounds typically involve geometry optimization to find the most stable conformation of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles. For substituted benzoic acid derivatives, DFT is also used to understand the electronic effects of the substituents on the benzene (B151609) ring and the carboxylic acid group.

Hartree-Fock (HF) is an ab initio method that provides a fundamental approximation of the molecular orbital theory. While computationally more demanding than DFT, HF and post-HF methods like Møller-Plesset perturbation theory (MP2) can offer more precise calculations of electron correlation. These methods are employed to refine the understanding of the electronic energy and wavefunction of molecules like 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid. Theoretical studies on similar molecules have utilized both DFT and HF methods to characterize their structures. sigmaaldrich.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. For many organic molecules, the HOMO and LUMO are the key orbitals involved in chemical reactions. uni.luprensipjournals.com

Table 1: Hypothetical Frontier Molecular Orbital Data for 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from a computational study. Actual values would require specific calculations for this molecule.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis (Mulliken, NBO)

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. Charge distribution analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide quantitative measures of the atomic charges and electron delocalization within the molecule.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, UV-Vis Transitions)

Computational methods can predict various spectroscopic properties. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are often performed to complement experimental data, aiding in the assignment of spectral bands to specific molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3500-3300 |

| C=O stretch (Carboxylic acid) | 1750-1700 |

| C-Cl stretch | 800-600 |

| C-N stretch | 1350-1250 |

Note: This table presents typical ranges and hypothetical values for illustrative purposes.

Theoretical Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index)

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include the electrophilicity index (ω), which measures the ability of a species to accept electrons, and the nucleophilicity index (Nu), which quantifies its electron-donating capability. Other descriptors such as chemical potential (μ), hardness (η), and softness (S) also provide valuable information about the molecule's reactivity and stability. These parameters are derived from the conceptual framework of DFT.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of "3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid" are critical determinants of its chemical reactivity and biological function. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to understand these aspects at an atomic level.

Conformational Analysis:

The conformational landscape of "3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid" is primarily defined by the rotation around the single bonds connecting the pyrazole (B372694) ring to the benzoic acid moiety and the orientation of the carboxylic acid group.

For the benzoic acid portion, two principal planar conformers, cis and trans, are possible with respect to the orientation of the carboxylic acid hydrogen. researchgate.net Theoretical studies on substituted benzoic acids have shown that the cis conformer, where the hydroxyl proton is oriented towards the carbonyl oxygen, is generally more stable. researchgate.netnih.gov The presence of the chloro substituent at the ortho position to the carboxylic acid can influence the rotational barrier and the relative stability of these conformers. nih.gov Quantum chemical calculations on ortho-substituted chloro- and fluorobenzoic acids have highlighted the significance of intramolecular interactions between the halogen and the carboxylic group in determining the preferred conformation. nih.gov

The relative orientation of the pyrazole and benzene rings is another key conformational feature. The rotational barrier around the C-N bond connecting these two rings will dictate the degree of planarity of the molecule. A co-planar arrangement would maximize π-π conjugation between the aromatic systems, which could be a stabilizing factor. However, steric hindrance between the hydrogen atoms on the pyrazole ring and the chloro-substituted benzene ring might favor a non-planar (twisted) conformation. Computational methods like Density Functional Theory (DFT) are often employed to calculate the potential energy surface and identify the most stable conformers. nih.gov

Molecular Dynamics Simulations:

Molecular dynamics simulations offer a dynamic perspective on the behavior of "3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid" over time, typically on the nanosecond to microsecond scale. These simulations can provide insights into the stability of different conformers, the flexibility of the molecule, and its interactions with solvent molecules or a biological receptor. nih.goveurasianjournals.com

In the context of drug discovery, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govrsc.org For a compound like "3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid," if a potential protein target is identified, MD simulations could reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, one can assess the stability of the binding pose. A stable RMSD suggests a stable interaction. nih.govmdpi.com

Key Interactions: MD simulations can highlight the persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding affinity. researchgate.net

Conformational Changes: The simulation can show how the ligand and the protein adapt to each other upon binding, revealing any induced-fit mechanisms.

While specific MD simulation data for "3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid" is not publicly available, studies on other pyrazole derivatives have demonstrated the utility of this technique in understanding their interaction with biological targets like enzymes. nih.govnih.gov These studies often show that stable ligand binding is characterized by low RMSD fluctuations and the maintenance of key intermolecular interactions throughout the simulation. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org This is achieved by calculating various molecular descriptors that quantify different aspects of the molecular structure and then using statistical methods to build a predictive model. nih.govshd-pub.org.rs

For a class of compounds that includes "3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid," QSAR studies can be instrumental in predicting the activity of new analogs and guiding the design of more potent molecules. The selection of appropriate molecular descriptors is a critical step in developing a robust QSAR model. Based on the structural features of "3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid" and QSAR studies on related pyrazole derivatives, the following types of descriptors would be relevant. nih.govnih.govbiointerfaceresearch.com

Table 1: Relevant Molecular Descriptors for QSAR Modeling of Pyrazole Derivatives

| Descriptor Class | Specific Examples | Relevance |

| Electronic Descriptors | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Atomic charges | Describe the electronic distribution and reactivity of the molecule, influencing interactions with polar residues in a binding site. biointerfaceresearch.com |

| Steric/Topological Descriptors | Molecular weight, Molecular volume, Surface area, Shape indices (e.g., Kappa shape indices), Connectivity indices | Quantify the size, shape, and branching of the molecule, which are crucial for fitting into a binding pocket. shd-pub.org.rs |

| Hydrophobic Descriptors | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. nih.gov |

| Thermodynamic Descriptors | Heat of formation, Solvation energy | Provide information about the stability and solubility of the molecule. |

| Quantum Chemical Descriptors | Fukui functions, Chemical potential, Hardness | Describe the local and global reactivity of the molecule, indicating sites prone to nucleophilic or electrophilic attack. nih.govscielo.org.za |

| 3D-QSAR Descriptors (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields, Hydrogen bond donor/acceptor fields | Provide a 3D representation of the steric and electronic requirements for optimal biological activity. nih.gov |

QSAR studies on pyrazole-containing compounds have successfully identified key structural features that correlate with their biological activities, such as inhibitory effects on enzymes like kinases or carbonic anhydrase. nih.govnih.gov For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed the importance of adjacency and distance matrix descriptors. nih.gov Another study on pyrazole-thiazolinone derivatives highlighted the significant contribution of the electrostatic field in CoMSIA models for predicting EGFR inhibitory activity. nih.gov

By developing a QSAR model for a series of analogs of "3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid," researchers could predict the activity of untested compounds, prioritize synthesis efforts, and gain a deeper understanding of the structure-activity landscape.

Biological Activity Studies: Mechanistic and Structural Basis

In Vitro Investigation of Molecular and Cellular Interactions

The pyrazole (B372694) nucleus is a cornerstone in many compounds that show potent activity against antibiotic-resistant bacteria. nih.gov Derivatives of this heterocyclic compound have been a focus of research for their potential as antimicrobial and enzyme-inhibiting agents. rsc.orgrsc.orgnih.gov

Derivatives of the pyrazole benzoic acid core structure have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Studies on a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives identified several potent antibacterial agents against staphylococci and enterococci, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL. mdpi.com For instance, the 3-chloro-4-methyl aniline (B41778) derivative proved to be a potent growth inhibitor against tested strains. nih.gov In contrast, monosubstituted derivatives, such as the 3-chlorophenyl analog, showed more moderate activity. nih.gov

The antibacterial potency is influenced by the nature and position of substituents on the aniline moiety. nih.gov Lipophilic substituents have been shown to significantly improve activity compared to unsubstituted aniline derivatives. nih.gov A 3,5-bis(trifluoromethyl)-substituted derivative was identified as one of the most potent compounds in one series. nih.gov Furthermore, pyrazole-derived hydrazones have been reported as potent growth inhibitors of Acinetobacter baumannii. nih.gov

The following table summarizes the MIC values for selected derivatives against various bacterial strains, illustrating the impact of different chemical modifications.

| Compound Derivative | S. aureus (ATCC 29213) | S. aureus (MRSA, ATCC 33591) | B. subtilis (ATCC 6633) | E. faecalis (ATCC 29212) | Reference |

|---|---|---|---|---|---|

| 3-Chlorophenyl | 25 μg/mL | 12.5 μg/mL | 6.25 μg/mL | 50 μg/mL | nih.gov |

| 3-Chloro-4-methylphenyl | 1.56 μg/mL | 1.56 μg/mL | 0.78 μg/mL | 6.25 μg/mL | nih.gov |

| 3,4-Dichlorophenyl | 0.5 μg/mL | 0.5 μg/mL | 1 μg/mL | >64 μg/mL | nih.gov |

| 3,5-Dichlorophenyl | 2 μg/mL | 1 μg/mL | 1 μg/mL | 4 μg/mL | nih.gov |

| 3,5-bis(Trifluoromethyl)phenyl | 1 μg/mL | 0.5 μg/mL | 0.5 μg/mL | 2 μg/mL | nih.gov |

Investigations into the mechanism of action for these pyrazole derivatives suggest multiple modes of antibacterial activity. A plausible mechanism for certain potent derivatives is the permeabilization of the bacterial cell membrane. mdpi.com This is supported by findings from flow cytometry and protein leakage assays, which indicate that these compounds disrupt the cell membrane, a characteristic often associated with bactericidal agents. mdpi.com

In addition to membrane disruption, other mechanisms have been identified for different analogs. CRISPRi studies have pointed to the inhibition of fatty acid biosynthesis (FAB) as the mode of action for some 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives. nih.gov Other pyrazole-containing compounds have been found to act as inhibitors of DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA replication. nih.govnih.gov These varied mechanisms highlight the versatility of the pyrazole scaffold in targeting different essential pathways in bacteria. nih.gov

The pyrazole scaffold is also a component of molecules designed to inhibit specific enzymes relevant to human diseases. Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) signaling pathways, making it a therapeutic target for type 2 diabetes. nih.gov While direct studies on 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid are not specified, related pyrazole-containing compounds have been investigated as PTP1B inhibitors. researchgate.net For example, kinetic analysis of E/Z vermelhotin, a natural product, showed it to be a competitive inhibitor of PTP1B. nih.gov The development of dual inhibitors for PTP1B and the closely related T-cell protein phosphotyrosine phosphatase (TCPTP) is also an area of interest. researchgate.net These studies suggest that the pyrazole-benzoic acid framework could be a valuable starting point for designing selective enzyme inhibitors.

Structure-Activity Relationship (SAR) Derivations from Chemical Modification

The biological potency of compounds based on the 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid structure is highly dependent on the nature and position of various substituents. Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these molecules. rsc.org

Systematic modification of the pyrazole benzoic acid core has yielded clear SAR insights.

Impact of Halogens: In studies of aniline-derived pyrazoles, the type and position of halogen substituents significantly affect antibacterial activity. nih.gov For 3-trifluoromethyl-4-halo substituted compounds, the potency was observed to increase with the increasing size of the halogen atom (F < Cl < Br). nih.gov The 4-bromo-3-trifluoromethyl derivative was among the most potent in its series, with MIC values as low as 0.5 μg/mL. nih.gov Dichloro-substituted derivatives also showed high potency, although their effectiveness varied against different bacterial groups like staphylococci and enterococci. nih.gov

Lipophilicity and Electronic Effects: The introduction of lipophilic substituents on the aniline moiety of certain derivatives generally leads to a significant improvement in antimicrobial activity. nih.gov The addition of a trifluoromethyl group, which is strongly electron-withdrawing, has also been shown to produce highly potent compounds. nih.govnih.gov Conversely, adding a hydrophilic group like a carboxylic acid to the hydrazone moiety of some derivatives completely abolished the antibacterial activity. nih.gov

The available research on this specific class of pyrazole benzoic acid derivatives does not extensively detail the role of stereochemistry in their biological activity. While some synthetic methods for pyrazole compounds can control stereochemistry, the primary focus in the cited studies has been on the effects of substituent groups on the aromatic rings rather than on chiral centers. biointerfaceresearch.com Therefore, for the discussed antimicrobial and enzyme-inhibiting activities, there is insufficient data to establish a clear role for stereochemistry.

In Vitro Cytotoxicity and Hemolytic Activity Studies (Non-human cell lines for general biological compatibility)

Detailed Research Findings

As of the latest literature review, specific studies detailing the in vitro cytotoxicity of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid on non-human cell lines for the assessment of general biological compatibility have not been reported. Similarly, dedicated investigations into the hemolytic activity of this particular compound are not presently available in published research.

For instance, studies on novel pyrazole derivatives developed for antibacterial purposes have reported that lead compounds were well-tolerated by human cell lines and exhibited negligible hemolytic effects even at high concentrations nih.gov. The focus of cytotoxicity testing for many pyrazole derivatives has been on human cancer cell lines to determine potential therapeutic efficacy. In these studies, it is often noted that potent anticancer compounds display minimal cytotoxicity against non-cancerous cell lines, indicating a degree of selectivity nih.govmdpi.com. For example, one study identified a novel pyrazole, PTA-1, which was cytotoxic to 17 human cancer cell lines but showed less cytotoxicity to non-cancerous human cells mdpi.com.

The evaluation of general cytotoxicity is a critical step in the preclinical assessment of any new chemical entity. These assays are typically performed using established non-human cell lines, such as Vero (monkey kidney epithelial cells) or Balb/c 3T3 (mouse fibroblast cells), to gauge baseline toxicity. The absence of such data for 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid signifies a gap in the comprehensive toxicological profile of this compound.

Hemolytic activity assays are equally important for determining the blood compatibility of a compound. These tests evaluate the potential of a substance to damage red blood cells, which can lead to anemia and other hematological complications. A review of pyrazole-based compounds indicates that some derivatives have been found to have strong antihemolytic properties, suggesting that the pyrazole nucleus can be compatible with red blood cells nih.gov.

While direct data is not available for 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, the general trend for many biologically active pyrazole derivatives is a favorable toxicity profile with respect to non-cancerous cells and low hemolytic potential. Nevertheless, without specific experimental data, the in vitro cytotoxicity and hemolytic profile of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid remains to be formally established.

Data Tables

The following tables are illustrative examples of how in vitro cytotoxicity and hemolytic activity data for pyrazole derivatives are typically presented. Note: The data in these tables are not for 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid and are provided for informational purposes only.

Table 1: Example of In Vitro Cytotoxicity Data for a Hypothetical Pyrazole Derivative on Non-Human Cell Lines

| Cell Line | Organism | Tissue Origin | Test Compound Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |

|---|---|---|---|---|---|

| Vero | Monkey | Kidney Epithelial | 10 | 95 ± 4.2 | >100 |

| 50 | 88 ± 5.1 | ||||

| 100 | 75 ± 6.3 | ||||

| Balb/c 3T3 | Mouse | Embryo Fibroblast | 10 | 98 ± 3.5 | >100 |

| 50 | 91 ± 4.8 |

IC₅₀: Half-maximal inhibitory concentration. Data are often presented as mean ± standard deviation.

Table 2: Example of Hemolytic Activity Data for a Hypothetical Pyrazole Derivative| Test Compound Concentration (µM) | % Hemolysis |

|---|---|

| 10 | < 1 |

| 50 | 1.8 ± 0.5 |

| 100 | 3.5 ± 0.8 |

| 200 | 4.9 ± 1.2 |

| Positive Control (e.g., Triton X-100) | 100 |

Data are often presented as mean ± standard deviation.

Advanced Applications in Chemical Research and Material Science

Role as a Synthetic Intermediate for Complex Chemical Entities

The pyrazole-benzoic acid scaffold is a recognized "privileged structure" in medicinal chemistry, serving as a foundational building block for more complex and biologically active molecules. nih.govmdpi.com Although direct synthesis pathways starting from 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid are specific to proprietary drug discovery processes, the utility of closely related analogues in creating high-value chemical entities is well-documented in scientific literature. Pyrazole-containing compounds are integral to a wide range of pharmaceuticals, including anti-inflammatory drugs, analgesics, and anticancer agents. nih.govrroij.comnih.gov

Researchers utilize this and similar intermediates to construct molecules with tailored pharmacological profiles. For instance, derivatives of pyrazole-benzoic acid are central to the synthesis of potent antibacterial agents designed to combat drug-resistant bacteria. nih.gov In one area of research, pyrazole (B372694) aldehydes derived from benzoic acid precursors were used to synthesize a series of compounds effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, pyrazole intermediates are crucial in the development of androgen receptor (AR) antagonists, a class of drugs used in the treatment of prostate cancer. google.com The synthesis process for these complex antagonists often involves the coupling of a pyrazole-containing fragment with other heterocyclic systems. The specific substitution pattern on the benzoic acid and pyrazole rings is critical for achieving high potency and selectivity. google.com The versatility of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, where modifications can fine-tune the biological activity and physicochemical properties of the final compound. nih.gov

| Precursor Type | Resulting Complex Entity | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrazole-derived aldehydes | Anilinomethyl-pyrazole-benzoic acid derivatives | Antibacterial (Anti-Gram-positive) | nih.govnih.gov |

| Fluorophenyl-formyl-pyrazolyl-benzoic acids | Hydrazone derivatives | Antibacterial (Anti-MRSA) | acs.org |

| 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | Carboxamide-structured androgen receptor antagonists | Anticancer (Prostate Cancer) | google.com |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Benzoic acid hybrids | Anticancer | rsc.org |

Ligand Design in Coordination Chemistry and Supramolecular Assemblies

The structure of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid is ideally suited for applications in coordination and supramolecular chemistry. It is a ditopic ligand, meaning it has two distinct binding sites: the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group. This dual functionality allows it to bridge multiple metal centers, facilitating the construction of complex, multidimensional structures like coordination polymers and metal-organic frameworks (MOFs). uni-wuerzburg.deresearchgate.net

The pyrazole moiety acts as a robust N-donor, while the carboxylate group provides a versatile O-donor site that can adopt various coordination modes (e.g., monodentate, bidentate chelating, or bridging). The specific geometry and electronic properties of the ligand dictate the resulting architecture and properties of the supramolecular assembly.

Research has shown that pyrazole-carboxyl bifunctional ligands are effective in constructing lanthanide MOFs. researchgate.net For example, 3-(1H-pyrazol-3-yl) benzoic acid has been used to create isostructural lanthanide frameworks with one-dimensional channels. researchgate.net These materials are of interest for their potential applications in areas such as gas storage, catalysis, and chemical sensing. The coordination chemistry of (pyrazol-1-yl)acetic acid with lanthanide ions has also been explored, leading to the formation of one-dimensional chain structures. researchgate.net Similarly, ditopic ligands incorporating both pyrazole and triazole units have been synthesized to create mononuclear metal complexes with interesting structural and biological properties. mdpi.com The chlorine substituent on the benzoic acid ring of the title compound can further influence the electronic properties and packing of the resulting coordination complexes.

| Ligand | Metal Ion(s) | Resulting Structure Type | Reference |

|---|---|---|---|

| 3-(1H-pyrazol-3-yl) benzoic acid (H2pzbc) | Ln (Nd, Sm, Eu, Gd, Tb, Er, Yb) | 3D Metal-Organic Frameworks (MOFs) | researchgate.net |

| (Pyrazol-1-yl)acetic acid (L) | Ln (La, Ce, Pr, Nd) | 1D Coordination Polymer Chains | researchgate.net |

| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole (L) | Ni(II), Co(II), Cd(II), Cu(II) | Mononuclear Coordination Complexes | mdpi.com |

| 4'-(1H-pyrazol-3-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid | Eu(III) | 3D Supramolecular and Coordinated MOFs | researchgate.net |

Potential Applications in Material Science and Polymer Chemistry

The incorporation of pyrazole moieties into polymers and other materials is a growing field of research aimed at developing advanced materials with specialized properties. rroij.com The inherent characteristics of the pyrazole ring, such as its aromaticity, thermal stability, and ability to participate in hydrogen bonding and metal coordination, make it an attractive component for functional materials. The presence of the pyrazole scaffold can impart desirable traits like enhanced thermal stability, specific optical characteristics (e.g., fluorescence or photochromism), and conductivity. rroij.commdpi.com

For example, a complex derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, has been shown to exhibit photochromic behavior, changing its properties upon exposure to light. mdpi.com This highlights the potential of pyrazole-containing systems in the development of "smart" materials for applications in optical switching and data storage. Furthermore, the ability of pyrazole ligands to form stable complexes with metals opens up possibilities for creating organic-inorganic hybrid materials with tunable electronic and photophysical properties. uni-wuerzburg.de The benzoic acid portion of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid provides a convenient anchor point for polymerization or for grafting the molecule onto surfaces, enabling the creation of functional thin films and modified polymers.

Utility as Analytical Standards and Reagents in Chemical Processes

In both academic research and industrial process development, the availability of well-characterized chemical reagents and standards is essential. 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid is commercially available as a solid chemical with defined purity. chemscene.combldpharm.combldpharm.com This allows it to be used as a reference compound or analytical standard in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the identification and quantification of related substances in reaction mixtures or final products.

Its primary utility, however, is as a reagent or building block in synthetic and process chemistry. bldpharm.com As a bifunctional molecule, it can undergo a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the pyrazole and benzene (B151609) rings can undergo further substitution reactions. This reactivity makes it a key starting material for constructing libraries of compounds for high-throughput screening in drug discovery or for optimizing synthetic routes to target molecules. orientjchem.orgresearchgate.net

Development of Novel Chemical Probes for Biological Systems

Chemical probes are specialized molecules designed to study and visualize biological processes within living systems. The structural framework of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid is suitable for the development of such probes. The pyrazole-carboxylate scaffold can be used to create ligands that, when complexed with certain metal ions, exhibit useful photophysical properties like fluorescence.

For instance, research on metal-organic frameworks (MOFs) built from pyrazoyl-carboxyl ligands has demonstrated their potential as fluorescent probes. researchgate.net These materials have shown high sensitivity and selectivity in the detection of specific metal ions (like Fe³⁺) or small molecules through fluorescence quenching. researchgate.net By modifying the core structure of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid—for example, by introducing fluorophores or other reporter groups—it is possible to design novel chemical probes. These probes could be targeted to specific enzymes or receptors, allowing researchers to monitor their activity or distribution within cells. The development of such tools is critical for advancing the understanding of complex biological systems and for the early stages of drug discovery. turkjps.org

Future Research Directions and Unanswered Questions

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr and Paal-Knorr pyrazole syntheses, which involve the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. researchgate.netresearchgate.net While effective, these methods can lack efficiency and sustainability. Future research should prioritize the development of greener and more innovative synthetic routes.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been successfully applied to other pyrazole scaffolds and can significantly reduce reaction times and improve yields. researchgate.net

Multicomponent Reactions (MCRs): MCRs offer a "pot, atom, and step economy" (PASE) approach, allowing for the construction of complex pyrazole derivatives in a single step, which is both efficient and environmentally friendly. mdpi.com

Catalytic C-H Activation: Direct C-H activation strategies could provide novel pathways to functionalize the pyrazole or benzoic acid rings, bypassing the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry: Continuous flow reactors could enable safer, more scalable, and highly controlled synthesis of the target compound and its derivatives, which is particularly important for potential industrial applications.

Advanced Coupling Reactions: While Suzuki coupling has been used for related isomers to construct the C-C bond between the aryl and pyrazole rings google.com, further exploration of other cross-coupling reactions (e.g., Buchwald-Hartwig, Heck) could yield novel derivatives. A patent for a related compound, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, details a Suzuki reaction using a palladium catalyst. google.com

Deeper Mechanistic Understanding of Complex Chemical Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid is crucial for optimizing reactions and predicting outcomes. The synthesis of asymmetrically substituted pyrazoles can present challenges with regioselectivity, an area that requires deeper mechanistic study. nih.gov

Future research should focus on:

Computational Modeling of Reaction Pathways: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction intermediates and transition states can provide detailed insights into reaction kinetics and thermodynamics. eurasianjournals.com This can help elucidate the factors controlling regioselectivity in pyrazole ring formation and functionalization.

Kinetic Studies: Performing detailed kinetic analysis of key synthetic steps, such as the N-arylation of pyrazole with the chlorobenzoic acid precursor, can help optimize reaction conditions (temperature, catalyst loading, solvent) for maximum efficiency and purity.

Spectroscopic Analysis of Intermediates: Utilizing advanced spectroscopic techniques, such as in-situ IR or NMR spectroscopy, to identify and characterize transient intermediates in the reaction pathway can provide direct evidence for proposed mechanisms.

Integration of Advanced Machine Learning for Predictive Modeling

The integration of computational chemistry and machine learning (ML) is set to revolutionize drug discovery and materials science. eurasianjournals.com For 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, ML models can accelerate the design and discovery of new, highly active derivatives.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can predict the biological activity of novel derivatives based on their structural features. researchgate.net Studies on other pyrazole derivatives have successfully used algorithms like artificial neural networks (ANN), boosted trees, and random forests to predict antitumor activity. nih.govmedjrf.com These models can screen virtual libraries of compounds before committing to costly and time-consuming synthesis.

ADMET Prediction: Machine learning algorithms can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early-stage filtering of candidates that are likely to fail in later development stages.

Synthetic Route Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to target derivatives, potentially identifying more sustainable or cost-effective routes than those designed by human chemists.

Table 1: Potential Machine Learning Applications

| Application Area | ML Model Example | Predicted Property | Potential Impact |

|---|---|---|---|

| Drug Discovery | Artificial Neural Network (ANN) nih.gov | Antitumor or Antibacterial Activity | Prioritization of synthetic targets |

| Pharmacokinetics | Random Forest | ADMET Profile | Early identification of non-viable drug candidates |

Expansion of Biological Target Space and Mechanistic Studies

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic actions, including anticancer, antibacterial, and anti-inflammatory activities. researchgate.netnih.gov Derivatives of pyrazole-benzoic acids have shown promise as potent antibacterial agents, specifically as inhibitors of fatty acid biosynthesis nih.gov, and against resistant pathogens like Acinetobacter baumannii. nih.gov Furthermore, a closely related isomer is a key intermediate for potent androgen receptor (AR) antagonists used in cancer treatment. google.com

Future research should aim to:

Explore New Therapeutic Areas: Screen derivatives against a wider range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The scaffold's presence in drugs like the kinase inhibitor Ruxolitinib and the erectile dysfunction drug Sildenafil highlights its versatility. tandfonline.com

Elucidate Mechanisms of Action: For newly identified active compounds, it is critical to determine their precise molecular mechanism. For example, if a new derivative shows antibacterial properties, studies similar to those on other pyrazoles should be conducted to see if it targets fatty acid biosynthesis or other pathways like DNA gyrase. nih.govnih.gov

Combat Antimicrobial Resistance: Given the success of related compounds against resistant bacteria nih.govnih.gov, a focused effort to synthesize and test derivatives against high-priority pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci is warranted. nih.gov

Design and Synthesis of Chemically-Derived Materials or Sensors based on the Scaffold

Beyond its biomedical potential, the bifunctional nature of 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid makes it an attractive candidate for materials science applications, an area that remains largely unexplored. The pyrazole ring is an excellent ligand for coordinating with metal ions, while the carboxylic acid group provides a site for polymerization or anchoring to surfaces. researchgate.net

Promising future directions include:

Metal-Organic Frameworks (MOFs): The compound could serve as an organic linker to create novel MOFs. The pyrazole and carboxylate groups could coordinate with metal centers to form porous structures with potential applications in gas storage, catalysis, or chemical separations.

Coordination Polymers: Synthesis of coordination polymers could lead to materials with interesting magnetic, optical, or electronic properties.

Chemical Sensors: The scaffold could be functionalized and immobilized onto a substrate to act as a chemosensor. The pyrazole moiety could selectively bind to specific metal ions, inducing a measurable change in the molecule's fluorescence or electronic properties, which could be used for environmental monitoring or diagnostic purposes.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid |

| 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile |

| Ruxolitinib |

| Sildenafil |

| 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester |

| 4-bromo-2-chlorobenzonitrile |

| 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile |

| 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride salt |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.